molecular formula C23H21FN2O2 B2697234 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034490-81-6

4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2697234
CAS RN: 2034490-81-6
M. Wt: 376.431
InChI Key: KNKJPVAGJMSAHI-UHFFFAOYSA-N
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Description

The compound “4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, a fluorine atom attached to one of the benzene rings, and a carboxamide group attached to the other benzene ring. The carboxamide group is further connected to a phenyl group, which is in turn connected to an azetidine ring with a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the fluorine atom, and the formation of the carboxamide group. The azetidine ring could be formed through a cyclization reaction, and the methoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two benzene rings, resulting in different conformations. The presence of the fluorine atom could also influence the electronic structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom could be replaced by other groups through nucleophilic aromatic substitution reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .

Scientific Research Applications

Novel Antibacterial Agents

Compounds similar to 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide have been studied for their potent antibacterial activities. For example, fluoroquinolones, which share a fluorine atom and complex aromatic structures, are major antibacterial agents with therapeutic potential. These compounds have shown significant potency against a wide range of Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication (Kuramoto et al., 2003).

Cancer Research

In cancer research, structurally complex carboxamides, such as those related to the queried compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These efforts aim to discover novel therapeutic agents that can selectively target cancer cells without harming normal cells. The synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives have demonstrated potential cytotoxic agents against breast, colorectal, and colon cancer cell lines, highlighting the role of arylacetamido substituents in enhancing anticancer activity (Aliabadi et al., 2010).

properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c1-28-22-14-26(15-22)21-12-10-20(11-13-21)25-23(27)18-4-2-16(3-5-18)17-6-8-19(24)9-7-17/h2-13,22H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJPVAGJMSAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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